molecular formula C14H19N3O4S B2894565 N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941940-35-8

N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2894565
CAS No.: 941940-35-8
M. Wt: 325.38
InChI Key: OABOGSBESPWKFC-UHFFFAOYSA-N
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Description

N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a high-purity chemical reagent designed for research applications. This oxalamide-derived compound features a 1,2,3,4-tetrahydroquinoline core scaffold, a structure prevalent in the development of pharmacologically active molecules. The compound is modified with key functional groups, including an ethyl substituent and a methanesulfonyl (mesyl) group, which are known to influence the molecule's bioavailability, binding affinity, and metabolic stability. While the specific biological profile of this exact compound requires further investigation, structural analogs sharing the 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl moiety are utilized as key intermediates in medicinal chemistry and drug discovery research . Compounds within this class are often explored for their potential to modulate various enzyme systems. In a general research context, alkylating agents and sulfonamide-containing compounds are frequently studied for their effects on biological systems. For instance, related research on ethyl methanesulfonate (EMS), a known alkylating agent, demonstrates its use in models like Hydra vulgaris to study dose-dependent toxic effects, oxidative stress through markers like GST, CAT, and SOD, and the induction of DNA damage . This suggests that researchers may investigate the properties of this compound in similar biochemical pathways, cellular damage, and stress response models. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-15-13(18)14(19)16-11-7-6-10-5-4-8-17(12(10)9-11)22(2,20)21/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOGSBESPWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps. One common method includes the reaction of 7-amino-3,4-dihydroquinoline with ethyl chloroformate to form an intermediate, which is then reacted with methylsulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and related tetrahydroquinoline derivatives:

Property Target Compound Compound 24 () Compound 25 () Compound IIIa ()
Structure N-Ethyl-N'-tetrahydroquinolin-7-yl ethanediamide with methanesulfonyl and diethoxyethyl N-(2-oxo-tetrahydroquinolin-7-yl)methanesulfonamide N-(1-methyl-2-oxo-tetrahydroquinolin-7-yl)methanesulfonamide (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide
Key Substituents Methanesulfonyl, ethanediamide, diethoxyethyl Methanesulfonamide, 2-oxo-tetrahydroquinoline Methanesulfonamide, 1-methyl-2-oxo-tetrahydroquinoline Benzenesulfonamide, 4-methoxyphenyl, 5-chloro-8-hydroxyquinoline
Synthesis Likely involves carbodiimide-mediated coupling and sulfonylation (inferred) Methanesulfonyl chloride in THF with base Methylation via iodomethane in DMF with K₂CO₃ Benzenesulfonyl chloride in pyridine with DMAP
Melting Point Not Available (N/A) 236–237°C 226–227°C N/A
Biological Activity N/A (presumed carbonic anhydrase inhibition based on structural analogs) Carbonic anhydrase inhibition (CA I, II, IV, IX) Carbonic anhydrase inhibition (CA I, II, IV, IX) Not specified; sulfonamide derivatives often target enzymes or receptors
Solubility Enhanced (diethoxyethyl group may improve hydrophilicity) Moderate (polar sulfonamide group) Reduced (hydrophobic methyl group) Low (bulky aromatic substituents)

Structural and Functional Insights

Methanesulfonyl Group: The target compound shares the methanesulfonyl group with compounds 24 and 25, a feature critical for carbonic anhydrase (CA) inhibition. Sulfonamides are known CA inhibitors due to their interaction with the zinc ion in the enzyme’s active site .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
  • Step 1 : Catalytic hydrogenation or reduction of substituted anilines to form the tetrahydroquinoline backbone .
  • Step 2 : Methanesulfonyl group introduction via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) .
  • Step 3 : Ethanediamide coupling via nucleophilic acyl substitution, optimized at 60–80°C in DMF with HATU as a coupling agent .
    Yield optimization requires precise control of stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and inert atmosphere to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals for the methanesulfonyl group (δ ~3.0 ppm for CH₃, δ ~3.5 ppm for SO₂) and ethanediamide protons (δ ~8.2 ppm for NH) confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) validates molecular formula .
  • 2D NMR (COSY, HSQC) : Correlates tetrahydroquinoline ring protons (δ 1.5–2.8 ppm) and aromatic protons (δ 6.5–7.3 ppm) to confirm regiochemistry .

Intermediate Research Questions

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Simulate interactions with target proteins (e.g., kinases) using the tetrahydroquinoline moiety as a hydrophobic anchor and sulfonyl/amide groups for hydrogen bonding .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., ethyl vs. methyl groups) to optimize affinity .

Q. How do pH and solvent polarity affect the stability of the ethanediamide moiety?

  • Methodological Answer :
  • pH Stability : The ethanediamide group undergoes hydrolysis at pH <3 (acidic cleavage) or pH >10 (base-catalyzed), monitored via HPLC retention time shifts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate degradation (t½ reduced by 40% in MeOH vs. DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data (e.g., IC₅₀ variability) across assays?

  • Methodological Answer :
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to confirm target engagement .
  • Metabolite Screening (LC-MS/MS) : Identify off-target interactions or metabolic byproducts (e.g., sulfone oxidation products) that may skew results .
  • Dose-Response Curve Fitting : Apply four-parameter logistic models to account for assay-specific noise (R² >0.95 required) .

Q. What experimental designs optimize structure-activity relationships (SAR) for tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Fragment-Based Screening : Replace methanesulfonyl with bulkier groups (e.g., tosyl) to assess steric effects on potency .
  • Isosteric Replacements : Substitute ethanediamide with urea or thiourea to modulate hydrogen-bond donor capacity .
  • Parallel Synthesis : Generate a 24-compound library using automated flow chemistry; prioritize candidates with ClogP 2.5–3.5 and PSA <90 Ų for bioavailability .

Q. How can crystallography resolve ambiguities in the sulfonyl group’s conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ether into DCM solution) and refine using SHELXL .
  • Torsion Angle Analysis : Confirm sulfonyl oxygen alignment (θ = 120–135°) relative to the tetrahydroquinoline plane to infer electronic effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.0 Å indicate stabilizing crystal packing) .

Data Contradiction Analysis

Q. Why do enzyme inhibition assays show conflicting results between recombinant and cell-based systems?

  • Methodological Answer :
  • Membrane Permeability : Measure logD (octanol-water) to assess cellular uptake; logD >2 enhances intracellular accumulation .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
  • Redox Interference : Add antioxidants (e.g., ascorbic acid) to cell assays to mitigate false positives from ROS generation .

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